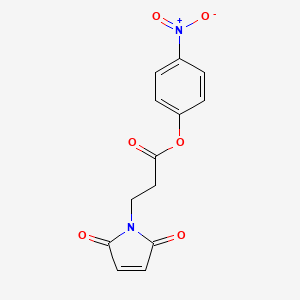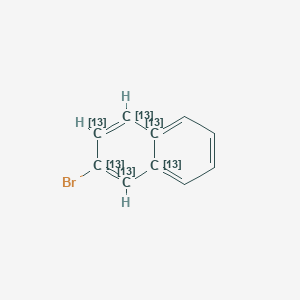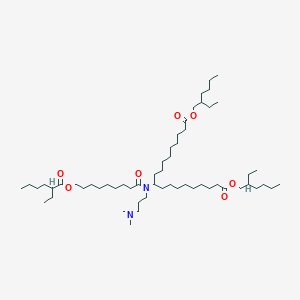![molecular formula C29H31FN10OS B13353624 (Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
The synthesis of (Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The synthetic route typically starts with the preparation of the core pyrrolo[2,1-f][1,2,4]triazin-4-yl structure, followed by the introduction of the pyrazolyl and piperazinyl groups. The final steps involve the formation of the pyrimidinyl moiety and the attachment of the fluorophenyl and sulfinamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by inhibiting tyrosine kinases, specifically targeting the KIT and PDGFRα receptors. By blocking these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. This mechanism makes it a promising candidate for the treatment of certain types of cancer, particularly gastrointestinal stromal tumors .
Comparison with Similar Compounds
Similar compounds include other tyrosine kinase inhibitors such as imatinib, sunitinib, and regorafenib. Compared to these compounds, (Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide has a unique structure that allows for more specific targeting of the KIT and PDGFRα receptors, potentially leading to fewer side effects and improved efficacy .
Properties
Molecular Formula |
C29H31FN10OS |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H31FN10OS/c1-29(2,3)42(41)36-26(20-5-7-24(30)8-6-20)22-14-31-28(32-15-22)39-11-9-38(10-12-39)27-25-13-21(18-40(25)35-19-33-27)23-16-34-37(4)17-23/h5-8,13-19H,9-12H2,1-4H3/b36-26- |
InChI Key |
MVEDFPZNLPZWMX-QYVLQNAGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C(/C1=CC=C(C=C1)F)\C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C |
Canonical SMILES |
CC(C)(C)S(=O)N=C(C1=CC=C(C=C1)F)C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)
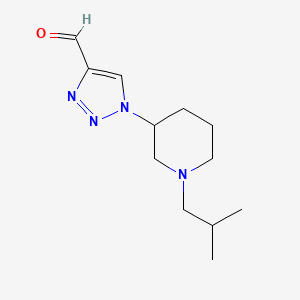
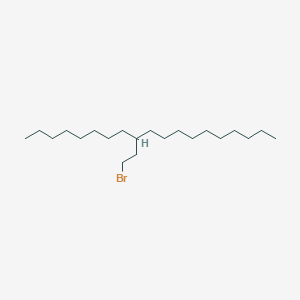
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)



